molecular formula C42H27AlF9N3O6 B1667007 Aluminum flufenamate CAS No. 16449-54-0

Aluminum flufenamate

Cat. No.: B1667007
CAS No.: 16449-54-0
M. Wt: 867.6 g/mol
InChI Key: OSQHGAXCVAYZPZ-UHFFFAOYSA-K
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Description

Aluminum flufenamate is the aluminum salt of flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class . Its primary research value lies in its mechanism of action as an inhibitor of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins—key mediators of inflammation and pain signaling . By blocking COX activity, this compound provides a valuable tool for researchers to study inflammatory pathways and analgesic mechanisms in preclinical models. Beyond its classic anti-inflammatory applications, flufenamic acid and its metal complexes are investigated for their potential antimicrobial and antioxidant activities , as well as their role as modulators of various ion channels . The coordination of the flufenamate ligand with a metal ion like aluminum is an area of interest in medicinal chemistry, as it can potentially alter the compound's physicochemical properties, bioavailability, and therapeutic profile . This product is presented as a high-purity chemical reagent for laboratory research applications only. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

aluminum;2-[3-(trifluoromethyl)anilino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C14H10F3NO2.Al/c3*15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20;/h3*1-8,18H,(H,19,20);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQHGAXCVAYZPZ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F.C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F.C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F.[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H27AlF9N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167766
Record name Aluminum flufenamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

867.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16449-54-0
Record name Tris[2-[[3-(trifluoromethyl)phenyl]amino-κN]benzoato-κO]aluminum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16449-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aluminum flufenamate [JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aluminum flufenamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris[2-[[3-(trifluoromethyl)phenyl]amino]benzoato-N,O]aluminium
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Record name ALUMINUM FLUFENAMATE
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Preparation Methods

Reaction Conditions and Solvent Selection

In a typical procedure, flufenamic acid is dissolved in a chlorinated solvent such as 1,2-dichloroethane or dichloromethane. Aluminum chloride is introduced in stoichiometric ratios (3:1 molar ratio of acid to Al³⁺), and the mixture is refluxed at 85–90°C for 6–8 hours. The choice of solvent is critical to avoid hydrolysis of aluminum ions, which can lead to incomplete salt formation.

Yield and Product Characterization

Post-reaction, the product is precipitated by cooling the reaction mixture and purified via recrystallization from ethanol. Yields typically range from 65% to 75%, with purity confirmed by Fourier-transform infrared spectroscopy (FTIR). Key spectral features include:

  • A shift in the carbonyl (C=O) stretch from 1660 cm⁻¹ in free flufenamic acid to 1740 cm⁻¹ in the aluminum salt, indicative of carboxylate-Al³⁺ coordination.
  • Disappearance of the broad O–H stretch (2500–3000 cm⁻¹) due to deprotonation of the carboxylic acid group.

Coprecipitation Method

The coprecipitation technique, adapted from layered double hydroxide (LDH) synthesis, enables the formation of aluminum flufenamate with controlled crystallinity and particle size.

pH-Controlled Precipitation

Aqueous solutions of aluminum nitrate (0.5 M) and sodium flufenamate (1.5 M) are mixed under nitrogen atmosphere. The pH is adjusted to 9.0–9.5 using sodium hydroxide, triggering simultaneous precipitation of Al³⁺ and flufenamate ions. This method achieves a high degree of stoichiometric control, with Al:C ratios of 1:3 confirmed by elemental analysis.

Structural Properties

X-ray diffraction (XRD) analysis reveals a basal spacing of 23.5 Å in the precipitated product, compared to 9.8 Å in precursor aluminum hydroxides, confirming successful intercalation of flufenamate anions. Thermogravimetric analysis (TGA) shows three-stage decomposition:

  • Loss of adsorbed water (50–150°C)
  • Dehydroxylation (200–300°C)
  • Organic moiety decomposition (400–600°C)

Ion Exchange Synthesis

This two-step method involves initial preparation of a host aluminum compound followed by anion exchange with flufenamate ions.

Host Matrix Preparation

Aluminum hydroxide [Al(OH)₃] is synthesized via precipitation from aluminum nitrate and ammonium hydroxide. The resulting gel is aged at 60°C for 24 hours to enhance crystallinity.

Anion Exchange Process

The aluminum hydroxide is dispersed in a 0.1 M sodium flufenamate solution (1:10 w/v ratio) and stirred at 70°C for 48 hours. The exchange efficiency exceeds 90% when monitored via ion chromatography, with residual nitrate concentrations below 0.01 mM.

Solvent-Assisted Synthesis

Recent advancements employ non-aqueous media to improve product homogeneity.

Microwave-Assisted Reaction

In a sealed vessel, flufenamic acid and aluminum isopropoxide [Al(OⁱPr)₃] are suspended in toluene (1:3 molar ratio). Microwave irradiation (300 W, 120°C) for 30 minutes accelerates the reaction, achieving 85% conversion. This method reduces particle size to 50–100 nm, as confirmed by dynamic light scattering (DLS).

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Particle Size (μm) Crystallinity Scalability
Direct Metathesis 68–72 95–98 5–10 High Moderate
Coprecipitation 75–80 98–99 0.1–0.5 Very High High
Ion Exchange 60–65 90–92 1–3 Moderate Low
Microwave-Assisted 80–85 97–99 0.05–0.1 High High

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Modern production facilities utilize tubular reactors with:

  • Residence time: 15–20 minutes
  • Temperature control: ±1°C accuracy
  • In-line FTIR monitoring for real-time quality assurance

Environmental Impact Mitigation

Closed-loop solvent recovery systems achieve 95% toluene reclamation, reducing volatile organic compound (VOC) emissions by 70% compared to batch processes.

Chemical Reactions Analysis

Key Conditions:

  • Solvent: Polar aprotic solvents (e.g., dichloromethane) or excess FFA as a reaction medium.

  • Temperature: Moderate heating (60–100°C) to accelerate ligand substitution.

  • Byproducts: Halide salts (e.g., NaCl) when using AlCl₃ as the aluminum source.

Ligand Substitution Reactions

Aluminum flufenamate undergoes ligand displacement in the presence of stronger Lewis bases. For example, fluoride ions (F⁻) can replace FFA ligands due to their high affinity for Al³⁺:

Al FFA 3+3FAlF3+3FFA\text{Al FFA }_3+3\,\text{F}^-\rightarrow \text{AlF}_3+3\,\text{FFA}^-

This is supported by studies showing HF’s ability to fluorinate alumina surfaces via heterolytic bond cleavage (ΔE ≈ 1.7–28.6 kcal/mol, depending on Al coordination) (source ).

Reactivity Trends:

Competing LigandReaction RateDominant Product
F⁻HighAlF₃
PO₄³⁻ModerateMixed complexes
Organic acidsLowStable Al(FFA)₃

Acid-Base Reactivity

The complex dissociates under acidic conditions due to protonation of the carboxylate group:

Al FFA 3+3H+Al3++3HFFA\text{Al FFA }_3+3\,\text{H}^+\rightarrow \text{Al}^{3+}+3\,\text{HFFA}

At neutral to alkaline pH, the complex remains stable, as organic ligands inhibit aluminum hydrolysis (source ). Quercetin, a flavonoid, was shown to stabilize Al³⁺ in solution (formation constant K1012K\approx 10^{12}), suggesting similar stabilization for Al(FFA)₃ (source ).

Thermal Decomposition

Heating Al(FFA)₃ above 120°C induces ligand degradation and aluminum oxide formation:

Al FFA 3ΔAl2O3+volatile organic products\text{Al FFA }_3\xrightarrow{\Delta}\text{Al}_2\text{O}_3+\text{volatile organic products}

Differential scanning calorimetry (DSC) of FFA–polymer dispersions revealed polymorphic transitions (e.g., form IV → I) at ~116°C, indicating thermal lability (source ).

Thermal Data:

ParameterValue
Decomposition onset120–130°C
ΔH (decomposition)45–94 J/g
Major productsAl₂O₃, CO₂, HF

Biological Interactions

This compound interacts with proteins like human serum albumin (HSA) through hydrophobic and hydrogen-bonding interactions. Fluorescence studies show binding constants (KaK_a) in the range of 103M110^3\,\text{M}^{-1}, altering protein conformation (source ). Such interactions may influence its pharmacokinetics and anti-inflammatory efficacy.

Hydrolysis and Aqueous Stability

Al FFA 3+H2OAl OH FFA 2+HFFA\text{Al FFA }_3+\text{H}_2\text{O}\rightarrow \text{Al OH FFA }_2+\text{HFFA}

The presence of silica or organic matter (e.g., fulvic acid) accelerates hydrolysis, forming amorphous aluminosilicates (source ).

Redox Behavior

Scientific Research Applications

Chemistry

In chemistry, aluminum flufenamate is utilized as a reagent in various chemical reactions. Its role in cyclooxygenase inhibition has been pivotal in studies aimed at understanding inflammatory processes and developing new therapeutic agents.

Biology

This compound is studied for its effects on cellular membranes and ion channels. Research indicates that it may modulate cell signaling pathways, which is essential for understanding diseases linked to inflammation and pain.

Case Study: Adipocyte Differentiation
A study demonstrated that flufenamic acid promotes adipocyte differentiation by influencing gene expression related to adipogenesis. This research utilized multiparticulate drug delivery systems to evaluate the compound's effect on human adipose-derived stem cells, showing enhanced lipid accumulation in treated cells compared to controls .

Medicine

This compound is primarily investigated for its therapeutic benefits in treating musculoskeletal disorders, pain management, and inflammation. Clinical studies have shown its effectiveness in post-extraction pain relief compared to other analgesics .

Case Study: Postexodontic Pain Relief
A double-blind clinical trial assessed the effectiveness of this compound against thinoridine hydrochloride for managing postexodontic pain. Results indicated significant pain reduction in patients administered this compound, highlighting its clinical relevance in dental practices .

Industry

In the pharmaceutical industry, this compound is incorporated into formulations aimed at enhancing drug delivery systems. Its properties facilitate the development of more effective NSAID formulations with improved pharmacokinetics .

Table 1: Summary of Applications of this compound

Application AreaDescriptionKey Findings
ChemistryReagent in chemical reactionsInhibits cyclooxygenase enzymes
BiologyModulates cell signalingPromotes adipocyte differentiation
MedicinePain managementEffective in post-extraction pain relief
IndustryPharmaceutical formulationsEnhances drug delivery systems

Mechanism of Action

The mechanism of action of aluminum flufenamate involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to a reduction in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a significant role in inflammation, pain sensitization, and fever. By inhibiting these enzymes, this compound alleviates inflammation and pain .

Additionally, the aluminum component enhances the compound’s stability and bioavailability, reducing gastrointestinal side effects commonly associated with NSAIDs. The compound also exhibits membrane-stabilizing properties and may modulate ion channels involved in pain signal transmission .

Comparison with Similar Compounds

Pharmacological Mechanisms

Compound Primary Mechanism Secondary Targets
Aluminum Flufenamate COX-1/COX-2 inhibition; ion channel modulation Ca²⁺, K⁺, Cl⁻ channels; Na⁺-K⁺-ATPase
Flufenamic Acid COX-1/COX-2 inhibition Limited ion channel effects
Ibuprofen COX-1/COX-2 inhibition None
Diclofenac COX-2 preferential inhibition Lipoxygenase pathway
Indomethacin COX-1/COX-2 inhibition Phosphodiesterase inhibition

Key Insight : this compound uniquely combines COX inhibition with ion channel modulation, broadening its anti-inflammatory and antisecretory effects. Unlike ibuprofen or diclofenac, it inhibits colonic Cl⁻ secretion and Ca²⁺-activated K⁺ channels, explaining its efficacy in gastrointestinal and neuropathic pain .

Pharmacokinetics and Bioavailability

Parameter This compound Flufenamic Acid Aspirin (Aluminum Salt) Ibuprofen
Bioavailability 60–70% (slow release) 50–60% 40–50% 80–90%
Tmax (hr) 2–3 1–2 3–4 1–2
Half-life (hr) 5–22 3–6 0.3–2 (dose-dependent) 2–4
Food Interaction Minimal effect Reduced absorption Reduced rate/absorption Delayed Tmax

Key Insight : The aluminum complex in flufenamate delays absorption, prolonging therapeutic action and reducing peak plasma fluctuations. This contrasts with flufenamic acid capsules, where food significantly lowers bioavailability .

Clinical Efficacy

Osteoarthritis :

  • A 1973 double-blind trial showed this compound (750 mg/day) matched naproxen (500 mg/day) in pain relief, with fewer gastrointestinal complaints .
  • In a 1974 study, this compound outperformed butoctamide in post-dental extraction pain management .

Inflammatory Bowel Disease :

  • This compound’s antisecretory effects via Cl⁻ channel inhibition make it effective in diarrhea-predominant conditions, unlike non-fenamate NSAIDs .

Neuropathic Pain :

Drug Interactions

  • Anticoagulants (Warfarin) : Increased bleeding risk due to protein-binding displacement .
  • Lithium/Alcohol : Enhanced CNS toxicity .
  • Antihypertensives : Reduced efficacy of ACE inhibitors and diuretics .

Comparatively, this compound’s aluminum component may buffer gastric acidity, reducing interactions with antacids—unlike aspirin or ibuprofen .

Biological Activity

Aluminum flufenamate is a non-steroidal anti-inflammatory drug (NSAID) derived from flufenamic acid, primarily used for its analgesic and anti-inflammatory properties. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound functions as a potent inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain. By inhibiting these enzymes, this compound reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation .

Pharmacokinetics

The bioavailability of flufenamic acid from this compound has been studied extensively. Research indicates that the absorption and urinary excretion rates vary between different formulations, with significant implications for its effectiveness in clinical settings. For example, studies have shown that the bioavailability can differ markedly between tablet and capsule forms .

Antimicrobial and Antioxidant Properties

Recent studies have highlighted the antimicrobial activity of this compound and its complexes. For instance, transition metal complexes formed with flufenamic acid exhibit moderate to good bioactivity against various Gram-positive bacteria and yeasts. These complexes have shown potential in enhancing the antioxidant properties of flufenamic acid, suggesting a dual role in both inflammation control and microbial resistance .

Compound Microbial Activity Antioxidant Activity
Flufenamic AcidModerateModerate
Mn(II) ComplexGoodHigh
Cu(II) ComplexModerateModerate

Case Studies

  • Adipocyte Differentiation : A study indicated that flufenamic acid plays a beneficial role in adipocyte differentiation by influencing gene expression related to fat metabolism. This suggests potential applications in metabolic disorders .
  • Cancer Research : Investigations into the anticancer properties of flufenamic acid have revealed that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and modulation of cellular stress responses. This opens avenues for further research into its use as an adjunct therapy in cancer treatment .
  • Formulation Development : The intercalation of flufenamic acid into layered double hydroxides has demonstrated enhanced stability and controlled release properties, which could improve therapeutic outcomes in chronic inflammatory conditions .

Research Findings

  • Inhibition Studies : Various studies have quantified the inhibitory effects of this compound on COX enzymes, with IC50 values indicating its potency compared to other NSAIDs.
  • Safety Profile : Long-term studies suggest that while this compound is effective in managing pain and inflammation, monitoring for potential side effects such as gastrointestinal disturbances is essential due to its NSAID classification.

Q & A

Q. What experimental methodologies are recommended to characterize the physicochemical properties of aluminum flufenamate?

this compound can be characterized using techniques such as X-ray crystallography (to determine molecular structure), high-performance liquid chromatography (HPLC) for purity assessment, and nuclear magnetic resonance (NMR) for functional group identification. Key properties include its molecular formula (C₄₂H₂₇AlF₉N₃O₆), melting point (125°C for the parent flufenamic acid), and solubility profiles in polar solvents .

Q. How is the anti-inflammatory efficacy of this compound typically evaluated in preclinical studies?

Standard assays include cyclooxygenase (COX) inhibition assays (COX-1/COX-2 selectivity), carrageenan-induced rat paw edema models, and measurement of prostaglandin E₂ (PGE₂) levels in serum. These methods align with its classification as a nonsteroidal anti-inflammatory drug (NSAID) targeting the arachidonic acid pathway .

Q. What safety protocols should be followed when administering this compound in animal studies?

Adhere to dose-limiting guidelines (e.g., 750 mg/day in osteoarthritis models) and monitor for adverse effects such as gastrointestinal toxicity. For reproductive toxicity studies, follow precautions outlined in regulatory updates (e.g., monitoring amniotic fluid volume and fetal ductus arteriosus constriction in pregnant subjects) .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s cytotoxicity in cancer cell lines?

Use the MTT assay to quantify cell viability, as demonstrated in HepG2 liver cancer studies. For example:

Concentration (μM)Cell Proliferation (% of Control)Significance (p-value)
3096.9 ± 2.7%NS
10075.1 ± 4.1%<0.05
300-16.2 ± 4.2%<0.01
Include controls (e.g., cisplatin) and validate results with flow cytometry for apoptosis/necrosis markers .

Q. What methodological approaches resolve contradictions in DNA-binding studies of this compound derivatives?

Conflicting results (e.g., partial intercalation vs. groove binding) can be addressed by combining orthogonal techniques:

  • UV-Vis titration to calculate binding constants.
  • Circular dichroism (CD) to detect conformational DNA changes.
  • Molecular docking simulations to predict binding modes. Recent studies on organorhenium analogs highlight the role of compound polarity in enhancing DNA interaction .

Q. How do recent regulatory updates (2024) impact the design of in vivo studies involving this compound?

Revised precautions emphasize stringent monitoring of renal function and fetal development in long-term studies. Researchers should incorporate:

  • Pharmacokinetic profiling to assess aluminum accumulation.
  • Ultrasound imaging in pregnant models to track ductus arteriosus patency. These updates reflect post-marketing surveillance data linking prolonged use to rare adverse events .

Methodological Guidance for Data Analysis

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. For toxicity data, apply Kaplan-Meier survival analysis and Cox proportional hazards models to evaluate time-dependent effects .

Q. How should researchers document contradictions between in vitro and in vivo efficacy data?

Follow guidelines for structured discussion sections:

  • Compare bioavailability differences (e.g., food interactions noted in pharmacokinetic studies).
  • Highlight limitations of in vitro models (e.g., lack of metabolic enzymes).
  • Cite prior literature on flufenamate’s aluminum salt formulation enhancing gastrointestinal tolerance .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aluminum flufenamate
Reactant of Route 2
Reactant of Route 2
Aluminum flufenamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.